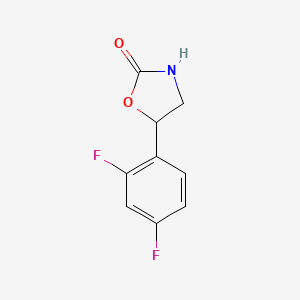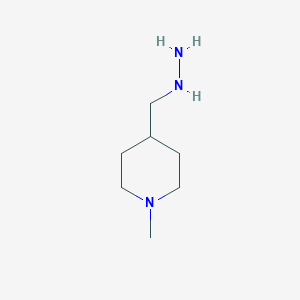
(1-Methyl-4-piperidyl)methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydrazinylmethyl)-1-methylpiperidine is an organic compound that features a piperidine ring substituted with a hydrazinylmethyl group at the 4-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinylmethyl)-1-methylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Hydrazinylmethyl Group: This step involves the reaction of the piperidine derivative with hydrazine or hydrazine derivatives under controlled conditions. Common reagents include hydrazine hydrate and hydrazine sulfate.
Industrial Production Methods
Industrial production of 4-(hydrazinylmethyl)-1-methylpiperidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydrazinylmethyl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Azo and azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Hydrazinylmethyl)-1-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is explored for its potential in the development of novel materials with unique properties.
Biological Research: The compound is studied for its interactions with biological systems and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-(hydrazinylmethyl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)-1-methylpiperidine: Similar structure but with an aminomethyl group instead of a hydrazinylmethyl group.
4-(Hydroxymethyl)-1-methylpiperidine: Contains a hydroxymethyl group instead of a hydrazinylmethyl group.
4-(Methoxymethyl)-1-methylpiperidine: Features a methoxymethyl group in place of the hydrazinylmethyl group.
Uniqueness
4-(Hydrazinylmethyl)-1-methylpiperidine is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C7H17N3 |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl)methylhydrazine |
InChI |
InChI=1S/C7H17N3/c1-10-4-2-7(3-5-10)6-9-8/h7,9H,2-6,8H2,1H3 |
InChI-Schlüssel |
GUSJZMNWFZSJTB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


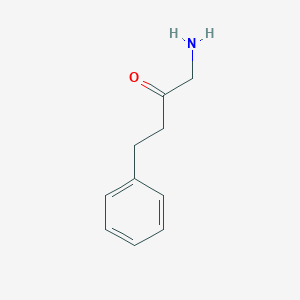
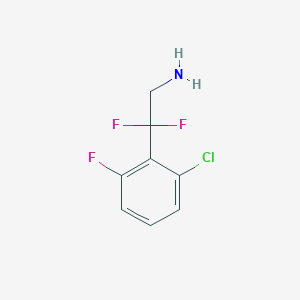
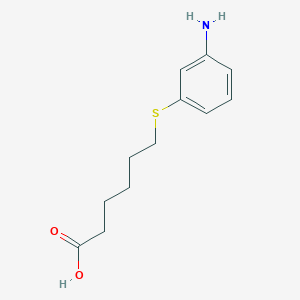
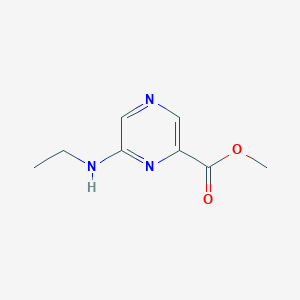
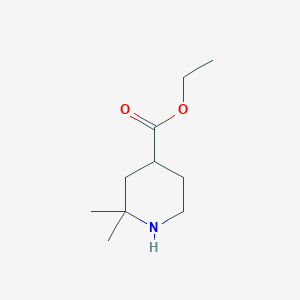
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)
![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)

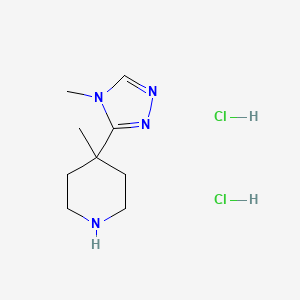
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
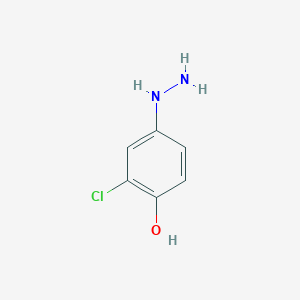
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
